Product packaging for Acetic acid, (2,4-dinitrophenoxy)-(Cat. No.:CAS No. 25141-25-7)

Acetic acid, (2,4-dinitrophenoxy)-

Cat. No.: B12119300
CAS No.: 25141-25-7
M. Wt: 242.14 g/mol
InChI Key: OWEDBRWCJFWVFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acetic acid, (2,4-dinitrophenoxy)- is an organic compound with the molecular formula C8H6N2O7 and a molecular weight of 242.14 g/mol . This compound is made available for chemical and biochemical research purposes. Researchers can utilize this product as a building block in organic synthesis, particularly in reactions where its phenoxy and carboxylic acid functional groups can be further modified. The 2,4-dinitrophenyl moiety is a known component in various research applications, such as the synthesis of more complex molecules or as a tag in analytical methods. For example, derivatives of 2,4-dinitrophenyl compounds are frequently employed in the study of carbonyl groups via the formation of hydrazones . The presence of both ether and carboxylic acid linkages in its structure makes it a versatile intermediate for constructing specialized compounds for research in materials science and chemical biology. This product is strictly for research applications and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O7 B12119300 Acetic acid, (2,4-dinitrophenoxy)- CAS No. 25141-25-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25141-25-7

Molecular Formula

C8H6N2O7

Molecular Weight

242.14 g/mol

IUPAC Name

2-(2,4-dinitrophenoxy)acetic acid

InChI

InChI=1S/C8H6N2O7/c11-8(12)4-17-7-2-1-5(9(13)14)3-6(7)10(15)16/h1-3H,4H2,(H,11,12)

InChI Key

OWEDBRWCJFWVFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC(=O)O

Origin of Product

United States

Synthetic Methodologies for Acetic Acid, 2,4 Dinitrophenoxy and Its Molecular Analogues

Classical and Contemporary Synthetic Routes to Dinitrophenoxyacetic Acid Frameworks

The foundational methods for constructing the dinitrophenoxyacetic acid scaffold have been well-established, relying on fundamental organic reactions. These routes are often characterized by their straightforward procedures and readily available starting materials.

Etherification Reactions for Phenoxyacetic Acid Derivatives

A primary and widely employed method for synthesizing phenoxyacetic acid derivatives is through the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide, which then acts as a nucleophile to attack an α-haloacetic acid, such as chloroacetic acid. nih.gov

In a typical procedure, a phenol is treated with a base, such as sodium hydroxide (B78521), to generate the sodium phenoxide. nih.govchemicalbook.com This is followed by the addition of chloroacetic acid. nih.govchemicalbook.com The reaction mixture is then heated to facilitate the nucleophilic substitution, resulting in the formation of the corresponding phenoxyacetic acid. chemicalbook.com For the synthesis of Acetic acid, (2,4-dinitrophenoxy)-, the starting material would be 2,4-dinitrophenol (B41442). A specific example involves reacting 2,4-dinitrophenol with chloroacetic acid and sodium hydroxide pellets in nitrobenzene (B124822), which serves as a high-boiling point solvent. The mixture is refluxed for approximately 6 hours to yield the desired product. iosrjournals.org

The general reaction scheme is as follows:

Phenol + Sodium Hydroxide → Sodium Phenoxide

Sodium Phenoxide + Chloroacetic Acid → Phenoxyacetic Acid + Sodium Chloride

This method is versatile and can be applied to a wide range of substituted phenols to produce a variety of phenoxyacetic acid derivatives. jocpr.com

Synthesis via Substituted Dinitrobenzene Precursors

An alternative approach to synthesizing dinitrophenoxy compounds involves starting with a substituted dinitrobenzene, typically a 1-halo-2,4-dinitrobenzene. In this strategy, the halogen atom serves as a leaving group that is displaced by a nucleophile. For instance, 1-chloro-2,4-dinitrobenzene (B32670) can react with a suitable nucleophile to introduce the desired side chain. chemicalbook.comgoogle.com

One documented synthesis involves the reaction of 1-chloro-2,4-dinitrobenzene with mercapto-acetic acid in the presence of triethylamine (B128534) in 1,4-dioxane (B91453) to produce 2-(2,4-dinitrophenylthio)acetic acid. chemicalbook.com Similarly, reacting 1,5-difluoro-2,4-dinitrobenzene (B51812) with ethylene (B1197577) glycol in the presence of a base yields 2-(5-fluoro-2,4-dinitrophenoxy)ethanol, which can then be oxidized to the corresponding acetic acid derivative. google.com Another example is the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with polyvinyl alcohol to prepare 2,4-dinitrophenyl ether of polyvinyl alcohol. scirp.org

Research has also explored the reaction of 2,4-dinitrochlorobenzene with ethylene glycol in the presence of an acid-binding agent like sodium hydroxide to synthesize 2,4-dinitrophenoxyethanol with high purity and yield. researchgate.net These methods highlight the utility of substituted dinitrobenzene precursors in accessing a range of dinitrophenyl compounds.

Multistep Syntheses for Complex Dinitrophenyl Derivatives

The synthesis of more complex dinitrophenyl derivatives often necessitates multistep reaction sequences. These syntheses allow for the introduction of various functional groups and the construction of intricate molecular architectures.

An example of a multistep synthesis is the preparation of 2-(5-fluoro-2,4-dinitrophenoxy)acetic acid. This process begins with the reaction of 1,5-difluoro-2,4-dinitrobenzene with ethylene glycol under basic conditions to form 2-(5-fluoro-2,4-dinitrophenoxy)ethanol. google.com This intermediate is then oxidized using an oxidizing agent to yield the final 2-(5-fluoro-2,4-dinitrophenoxy)acetic acid. google.com Various oxidizing systems can be employed for this transformation, including sodium hypochlorite (B82951) or a combination of iron(III) nitrate, TEMPO, and potassium chloride under an oxygen atmosphere, with the latter providing a higher yield. google.com

Another multistep approach involves the nitration of a precursor molecule. For instance, phenol can be nitrated using nitric acid in an aqueous-alcoholic medium to produce 2,4-dinitrophenol, which can then be used in subsequent steps to form the desired dinitrophenoxy derivative. sciencemadness.orgresearchgate.net The reaction of 2,3-O-isopropylidene-d-ribofuranosylamine with 2,4-dinitrofluorobenzene also leads to the formation of complex N-(2,4-dinitrophenyl) derivatives. researchgate.net

These multistep strategies offer the flexibility to build complex molecules with specific functionalities, which is crucial for applications in areas such as dye synthesis and the development of new materials. iosrjournals.orgscirp.org

Advanced Synthetic Strategies and Catalytic Systems in Dinitrophenoxy Compound Synthesis

To enhance efficiency, yield, and environmental friendliness, advanced synthetic methodologies and catalytic systems are being increasingly explored for the synthesis of dinitrophenoxy compounds and their analogues.

Microwave-Assisted Synthesis of Benzimidazole-Sulfanyl Acetic Acid Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including benzimidazole (B57391) derivatives. asianpubs.orgmdpi.comresearchgate.netdergipark.org.trresearchgate.net For instance, the cyclocondensation reaction of o-phenylenediamine (B120857) with a carboxylic acid under acidic conditions can be significantly expedited using microwave irradiation, leading to high yields of benzimidazole derivatives. asianpubs.orgresearchgate.net

While not directly a synthesis of dinitrophenoxyacetic acid, the principles of microwave-assisted synthesis are applicable to related structures. The rapid heating and increased reaction rates offered by microwave technology can potentially shorten the reaction times for the etherification and substitution reactions discussed previously. nih.gov For example, the synthesis of phenoxy oxazolines from phenoxyacetic acids and ethanolamine (B43304) has been achieved using microwave irradiation. nih.gov

Role of Acid Catalysts in Dinitrophenylhydrazine Condensation Reactions

Acid catalysts play a crucial role in condensation reactions involving dinitrophenylhydrazine. 2,4-Dinitrophenylhydrazine (B122626) (DNPH), often in the form of Brady's reagent (a solution of DNPH in methanol (B129727) and sulfuric acid), is a classic reagent used to test for aldehydes and ketones. libretexts.orgchemguide.co.ukchemicalbook.com The reaction proceeds via a nucleophilic addition-elimination mechanism, where the hydrazine (B178648) adds to the carbonyl group, followed by the elimination of a water molecule to form a 2,4-dinitrophenylhydrazone. libretexts.orgchemicalbook.com

The acidic medium is essential for this reaction as it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic 2,4-dinitrophenylhydrazine. quora.comyoutube.com This acid-catalyzed condensation is a fundamental reaction in organic chemistry for the characterization and identification of carbonyl compounds. byjus.comyoutube.com The resulting dinitrophenylhydrazone derivatives are typically colored, crystalline solids with sharp melting points, which aid in their identification. byjus.com

Solvent System Optimization for Enhanced Reaction Efficiency

The selection of an appropriate solvent is critical in the synthesis of (2,4-dinitrophenoxy)acetic acid, primarily influencing reaction rates and yields. The Williamson ether synthesis, a common route to this compound, proceeds via an S\textsubscript{N}2 mechanism. wikipedia.org The reaction rate is significantly affected by the solvent's ability to solvate the reacting species.

Polar aprotic solvents are generally preferred as they can solvate the cation of the alkoxide, leaving the alkoxide anion more available to act as a nucleophile. wikipedia.org Solvents such as acetonitrile (B52724), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are frequently employed. wikipedia.orgresearchgate.net For instance, the use of DMSO in a Williamson ether synthesis has been shown to increase the yield of n-butyl ether to 95% from 61% when excess alcohol was used as the solvent. researchgate.net Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, thereby decreasing its reactivity and slowing down the reaction. wikipedia.org

In a specific synthesis of (2,4-dinitrophenoxy)acetic acid, nitrobenzene has been utilized as a high-boiling point solvent. iosrjournals.org The reaction of 2,4-dinitrophenol with chloroacetic acid and sodium hydroxide in nitrobenzene under reflux for 6 hours yielded the desired product. iosrjournals.org The choice of a high-boiling solvent indicates that thermal energy is required to overcome the activation barrier of the reaction.

The optimization of the solvent system involves a trade-off between reactant solubility, reaction rate, and ease of product purification. The following table summarizes the characteristics of solvents commonly considered for this type of synthesis.

SolventTypeRationale for UsePotential Drawbacks
AcetonitrilePolar AproticFavors S\textsubscript{N}2 reactions by solvating the cation. wikipedia.org---
N,N-Dimethylformamide (DMF)Polar AproticGood solvent for many organic and inorganic reactants. wikipedia.orgHigh boiling point can complicate removal.
Dimethyl Sulfoxide (DMSO)Polar AproticExcellent solvating power for cations, enhancing nucleophilicity. researchgate.netmasterorganicchemistry.comCan be difficult to remove completely.
NitrobenzeneApolarHigh boiling point allows for reactions at elevated temperatures. iosrjournals.orgToxicity and potential for side reactions.
Alcohols (e.g., Ethanol)ProticCan act as both solvent and reactant source for the alkoxide. masterorganicchemistry.comCan slow the reaction rate by solvating the nucleophile. wikipedia.org
1,4-DioxanePolar AproticUsed in the synthesis of related thio-analogues. chemicalbook.com---

Derivatization Strategies for Functional Enhancement of (2,4-Dinitrophenoxy)acetic Acid

The core structure of (2,4-dinitrophenoxy)acetic acid provides a versatile scaffold for chemical modification. Derivatization strategies are employed to introduce new functional groups, thereby altering the molecule's physical, chemical, and biological properties.

Synthesis of Halogenated (e.g., Fluoro) Dinitrophenoxyacetic Acid Analogues

The introduction of halogen atoms, particularly fluorine, into the (2,4-dinitrophenoxy)acetic acid structure can significantly modify its electronic properties and reactivity. A known method for preparing a fluoro-analogue involves a two-step process starting from 1,5-difluoro-2,4-dinitrobenzene. google.com

In the first step, 1,5-difluoro-2,4-dinitrobenzene reacts with ethylene glycol in the presence of a base to yield 2-(5-fluoro-2,4-dinitrophenoxy)ethanol. google.com This intermediate is then oxidized to the final product, 2-(5-fluoro-2,4-dinitrophenoxy)acetic acid. google.com One oxidation method employs TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a co-oxidant like Fe(NO₃)₃·9H₂O under an air or oxygen atmosphere. google.com This approach is advantageous due to its mild reaction conditions, not requiring high temperatures, and resulting in high product purity and yield. google.com For example, a reaction conducted in 1,2-dichloroethane (B1671644) under an oxygen atmosphere for 8 hours at room temperature resulted in a 97% yield. google.com

Another synthetic route to halogenated acetic acids starts from diethyl malonate, offering a versatile pathway to a variety of halogenated and isotopically labeled chiral acetic acids. rsc.orgethz.ch This general strategy underscores the accessibility of diverse halogenated analogues.

The following table details the synthesis of 2-(5-fluoro-2,4-dinitrophenoxy)acetic acid.

Starting MaterialIntermediateOxidant SystemSolventReaction TimeYield
1,5-Difluoro-2,4-dinitrobenzene2-(5-Fluoro-2,4-dinitrophenoxy)ethanolTEMPO / Fe(NO₃)₃·9H₂O / KBrNot specified12 h (air)90%
1,5-Difluoro-2,4-dinitrobenzene2-(5-Fluoro-2,4-dinitrophenoxy)ethanolTEMPO / Fe(NO₃)₃·9H₂O / KCl1,2-Dichloroethane8 h (O₂)97%

Ligand Design and Metal Complexation with Dinitrophenyl-Containing Carboxylic Acids

The presence of both a carboxylic acid group and nitro groups on the aromatic ring makes (2,4-dinitrophenoxy)acetic acid and its analogues interesting candidates for ligand design in coordination chemistry. mdpi.commdpi.com Carboxylic acids are versatile ligands that can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bridging fashions. mdpi.com

The dinitrophenyl moiety can influence the electronic properties of the ligand and participate in non-covalent interactions within the resulting metal complex. Metal complexes incorporating dinitrophenyl-containing ligands have been explored for various applications. For example, a dizinc(II) complex has been shown to act as a fluorescent chemodosimeter for the selective detection of 2,4-dinitrophenol. rsc.org

The synthesis of metal complexes with ligands containing dinitrophenyl groups has been reported with various transition metals. For instance, complexes of 4,6-dinitrobenzothiazole-2-amine acetate (B1210297) have been synthesized with Cu(II), Zn(II), Cd(II), and Ni(II). jocpr.com These studies reveal different coordination geometries, such as square planar for the copper complex and tetrahedral for the others, highlighting the influence of the metal ion on the final structure. jocpr.com

Ligand TypeMetal Ion(s)Coordination FeaturesPotential Application
Dinitrophenyl-containing carboxylic acidZn(II)Forms a dizinc(II) complex. rsc.orgFluorescent sensor for dinitrophenol. rsc.org
4,6-Dinitrobenzothiazole-2-amine acetateCu(II), Zn(II), Cd(II), Ni(II)Forms square planar (Cu) and tetrahedral (Zn, Cd, Ni) complexes. jocpr.comMagnetic materials. jocpr.com
Naphthalene-based acetic acidsVarious transition metalsMonodentate, bidentate, and bridging coordination modes. mdpi.comBiologically active compounds. mdpi.com

Incorporation into Hybrid Molecular Architectures (e.g., Phosphonatomethylaminoacetate Derivatives)

(2,4-Dinitrophenoxy)acetic acid can be incorporated as a building block into more complex, hybrid molecular architectures to create multifunctional molecules. An example of this is the synthesis of 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate. researchgate.net This molecule combines the features of a dinitrophenyl compound, an amino acid, and a phosphonate (B1237965) group.

The synthesis of such a hybrid molecule involves a multi-step process. In the case of 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate, the structure was confirmed using various spectroscopic techniques, including elemental analysis, mass spectrometry, NMR, UV-visible, and FTIR spectroscopy. researchgate.net The incorporation of the phosphonatomethylaminoacetate moiety introduces new potential functionalities, such as herbicidal activity. researchgate.net

The design and synthesis of these hybrid architectures open avenues for developing novel compounds with tailored properties by combining the characteristics of different functional groups within a single molecular framework.

Hybrid MoleculeConstituent MoietiesSynthetic ApproachCharacterization Methods
2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetateDinitrophenyl, Aminoacetate, PhosphonateMulti-step synthesis. researchgate.netElemental analysis, MS, NMR, UV-Vis, FTIR. researchgate.net

Reaction Mechanisms and Mechanistic Investigations of Acetic Acid, 2,4 Dinitrophenoxy Systems

Nucleophilic Aromatic Substitution Pathways Governing Dinitrophenoxy Linkage Formation and Reactivity

The formation of the (2,4-dinitrophenoxy) moiety in Acetic acid, (2,4-dinitrophenoxy)- and related compounds is governed by the nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgmasterorganicchemistry.com This reaction pathway is characteristic for aromatic rings that are rendered electron-poor by the presence of strong electron-withdrawing groups. masterorganicchemistry.com In the case of the 2,4-dinitrophenoxy system, the two nitro (NO₂) groups play a crucial role in activating the aromatic ring towards attack by a nucleophile. wikipedia.org

The SNAr mechanism proceeds via an addition-elimination sequence. researchgate.netlibretexts.org The reaction is initiated by the attack of a nucleophile on the carbon atom of the aromatic ring that bears the leaving group (typically a halide). libretexts.org This initial step is generally the rate-determining step of the reaction because it involves the temporary disruption of the ring's aromaticity, leading to a high-energy intermediate. wikipedia.orgscribd.com

This transient intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge introduced by the incoming nucleophile is effectively delocalized across the aromatic ring and, most importantly, onto the ortho and para nitro groups. wikipedia.orgmasterorganicchemistry.com The ability of the nitro groups to stabilize this negative charge via resonance is the primary reason for their strong activating effect. wikipedia.org

The SNAr pathway is distinct from SN1 and SN2 reactions. An SN1 mechanism is highly unfavorable as it would require the formation of a very unstable aryl cation. wikipedia.org An SN2 reaction is sterically hindered by the benzene (B151609) ring, which prevents the necessary backside attack. wikipedia.org

Examination of Acyl-Oxygen and Aryl-Oxygen Scission in Related Esters

Investigations into the reactivity of esters containing the 2,4-dinitrophenoxy group, such as 2,4-dinitrophenyl acetate (B1210297) (2,4-DNPA), reveal two possible sites for nucleophilic attack: the carbonyl carbon (leading to acyl-oxygen scission) and the aromatic carbon attached to the ester oxygen (leading to aryl-oxygen scission). The outcome of the reaction depends significantly on the nucleophile and reaction conditions.

Studies involving the reaction of various nitrophenyl esters with sodium benzenethiolate (B8638828) in ethanol (B145695) have shown that both acyl-oxygen (Cco–O) and aryl-oxygen (CAr–O) cleavage can occur. rsc.org The extent of each type of scission varies with the substrate. For instance, in the case of 2,4-dinitrophenyl acetate (2,4-DNPA) and 2,4-dinitrophenyl benzoate (B1203000) (2,4-DNPB), both cleavage pathways are observed. rsc.org The rate constant for acyl-oxygen scission (kco) was found to be greater for 2,4-DNPA than for 2,4-DNPB, highlighting the influence of the acyl group's structure. rsc.org

Conversely, in the hydrazinolysis of 2,4-dinitrophenyl acetate in methanol (B129727), the reaction proceeds exclusively through acyl-oxygen scission via a concerted mechanism. researchgate.net This indicates that the nature of the nucleophile (hydrazine in this case) dictates the reaction pathway, favoring attack at the more electrophilic carbonyl carbon over the aromatic ring.

The competition between these two pathways is summarized in the table below, based on reactions with sodium benzenethiolate. rsc.org

Ester SubstrateAcyl-Oxygen Scission (Cco–O)Aryl-Oxygen Scission (CAr–O)
o-nitrophenyl acetate (ONPA)ObservedNot Reported
p-nitrophenyl acetate (PNPA)ObservedNot Reported
2,4-dinitrophenyl acetate (2,4-DNPA)ObservedObserved
2,4-dinitrophenyl benzoate (2,4-DNPB)ObservedObserved
2,4,6-trinitrophenyl benzoate (2,4,6-TNPB)Not Observed (0%)Observed (100%)

Influence of Electronic and Steric Effects of Substituents on Reaction Profiles

The reactivity of systems based on Acetic acid, (2,4-dinitrophenoxy)- is profoundly influenced by both electronic and steric effects.

Electronic Effects: The most significant electronic influence comes from the two nitro groups on the phenyl ring. scribd.com These are powerful electron-withdrawing groups that activate the ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com They stabilize the negatively charged Meisenheimer complex formed during the reaction, thereby lowering the activation energy of the rate-determining addition step. wikipedia.orgscribd.com The positioning of these groups at the ortho and para positions relative to the leaving group is critical for this stabilization through resonance. masterorganicchemistry.com

Steric Effects: Steric hindrance can also play a role in the reaction kinetics. researchgate.netrsc.org For instance, in nucleophilic substitution reactions, the size of the leaving group can affect the rate of its departure. researchgate.net Similarly, bulky nucleophiles may experience hindered approach to the reaction center. In proton-transfer reactions involving the related compound 2,4-dinitrophenol (B41442) and various amine bases, the forward rate constants did not correlate with the equilibrium constants but appeared to be related to steric factors of the amines. rsc.org This suggests that while electronic effects often dominate the feasibility of a reaction, steric factors can significantly modulate its rate. nih.gov

Acid-Base Equilibrium and Proton Transfer Dynamics of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) of Acetic acid, (2,4-dinitrophenoxy)- imparts acidic properties to the molecule, allowing it to participate in acid-base equilibria. scispace.com The dissociation of the acidic proton can be described by an acid ionization constant (Kₐ), which is a measure of the acid's strength. youtube.com

A study on 2,4-dinitrophenyl acetic acid (2,4-DNPAcOH) demonstrated its dual role as both an analyte and a self-indicator in acid-base titrations with sodium hydroxide (B78521). scispace.com The deprotonation of the carboxylic acid is the initial event. However, the distinct color change observed at the endpoint is due to the subsequent deprotonation of the α-carbon, forming a resonance-stabilized carbanion whose charge is delocalized onto the dinitrophenyl ring, resulting in a colored species. scispace.com

The pKₐ of the carboxylic acid proton is a key parameter. While an experimental pKₐ for Acetic acid, (2,4-dinitrophenoxy)- has not been widely reported, a theoretical value of 3.2 in water has been predicted. scispace.com The determination of pKₐ values can be performed experimentally through spectrophotometric or potentiometric titrations. nih.govnih.gov

The dynamics of proton transfer are fundamental to the acid-base behavior. In solution, the carboxylic acid exists in equilibrium with its conjugate base, the carboxylate anion. youtube.com The position of this equilibrium is influenced by the solvent system and the presence of other acidic or basic species. rsc.orgnih.gov The kinetics of proton transfer from the acid to a base can be extremely fast, often approaching the diffusion-controlled limit, although steric factors can reduce this rate. rsc.org

CompoundPropertyValue/ObservationReference
Acetic acid, (2,4-dinitrophenoxy)-Predicted pKₐ (in water)3.2 scispace.com
Acetic acid, (2,4-dinitrophenoxy)-Titration BehaviorActs as analyte and indicator scispace.com

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,4 Dinitrophenoxy Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of (2,4-dinitrophenoxy)acetic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In ¹H NMR spectroscopy, the proton of the carboxylic acid group is typically observed as a singlet at a downfield chemical shift, around δ 10.2-10.8 ppm. The aromatic protons on the dinitrophenyl ring exhibit characteristic splitting patterns and chemical shifts, with a notable peak appearing at approximately δ 8.8 ppm. The methylene (B1212753) (-CH2-) protons of the acetic acid moiety are observed as a singlet, with reported chemical shifts around δ 3.4 and 4.8 ppm. iosrjournals.org

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbon of the carboxylic acid is readily identified by its characteristic downfield shift, with reported values at δ 177.0 and δ 163.2 ppm. The aromatic carbons of the dinitrophenyl ring resonate in the region of δ 116.0 to δ 146.3 ppm. The methylene carbon of the acetic acid group is observed at a more upfield position, around δ 66 ppm. iosrjournals.org

¹H NMR Spectral Data for (2,4-Dinitrophenoxy)acetic Acid

Functional Group Chemical Shift (δ, ppm) Multiplicity
Carboxylic Acid (-COOH) 10.2 - 10.8 Singlet
Aromatic (Ar-H) ~8.8 Multiplet
Methylene (-CH₂-) 3.4, 4.8 Singlet

Data sourced from IOSR Journal iosrjournals.org

¹³C NMR Spectral Data for (2,4-Dinitrophenoxy)acetic Acid

Carbon Atom Chemical Shift (δ, ppm)
Carbonyl (-C=O) 177.0, 163.2
Aromatic (Ar-C) 116.0 - 146.3
Methylene (-CH₂-) 66

Data sourced from IOSR Journal iosrjournals.org

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation pathways of (2,4-dinitrophenoxy)acetic acid. The molecular formula of this compound is C₈H₆N₂O₇, corresponding to a molecular weight of approximately 242.14 g/mol . sigmaaldrich.com

In mass spectral analysis, a common observation is the protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 243. iosrjournals.org This confirms the molecular weight of the compound. The fragmentation pattern provides valuable structural information. For instance, a peak at m/z 77 is attributed to the tropylium (B1234903) cation, a common fragment in aromatic compounds. iosrjournals.org Another observed fragment at m/z 32 corresponds to HOCH₃, which may arise from rearrangement and fragmentation processes within the mass spectrometer. iosrjournals.org

Vibrational (Infrared) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and electronic structure of (2,4-dinitrophenoxy)acetic acid.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the various functional groups present in the molecule by detecting their characteristic vibrational frequencies. Key observed IR absorption bands include:

A broad band in the region of 3896.6-4197.4 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid group. iosrjournals.org

Aromatic C-H stretching vibrations are observed around 2368.2-2810.2 cm⁻¹. iosrjournals.org

A strong absorption at 1766.9 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. iosrjournals.org

The presence of an ether linkage (C-O-C) is confirmed by a band at 1346.7 cm⁻¹. iosrjournals.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For (2,4-dinitrophenoxy)acetic acid, a significant absorption maximum is observed at approximately 381 nm. iosrjournals.org This absorption is attributed to the electronic transitions within the highly conjugated dinitrophenyl system.

Key IR Absorption Bands for (2,4-Dinitrophenoxy)acetic Acid

Functional Group Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch 3896.6 - 4197.4
Aromatic C-H Stretch 2368.2 - 2810.2
Carbonyl C=O Stretch 1766.9
Ether C-O-C Stretch 1346.7

Data sourced from IOSR Journal iosrjournals.org

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for assessing the purity of (2,4-dinitrophenoxy)acetic acid and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purity verification of (2,4-dinitrophenoxy)acetic acid. Assays using HPLC have demonstrated the ability to achieve high levels of purity, often exceeding 97.5%. thermofisher.com The method typically employs a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, sometimes with the addition of an acid like acetic acid to control the ionization of the analyte. deswater.com Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as 283 nm. deswater.com This technique allows for the separation of the target compound from starting materials, byproducts, and other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies

While (2,4-dinitrophenoxy)acetic acid itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), GC-MS can be employed after a suitable derivatization step. researchgate.net Derivatization converts the non-volatile carboxylic acid into a more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ester. spectrabase.com This allows the compound to be vaporized and passed through the GC column for separation. The separated derivative is then detected and identified by the mass spectrometer. This approach is particularly useful for identifying and quantifying the compound in complex matrices. For instance, methods have been developed for the GC-MS analysis of related carbonyl compounds after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of reactions that synthesize (2,4-dinitrophenoxy)acetic acid and for preliminary purity assessments. google.com The technique involves spotting a solution of the compound onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it with a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. Adding a small amount of acetic acid to the developing solvent can sometimes improve the resolution of acidic compounds by suppressing their ionization and reducing tailing. quora.com Visualization of the separated spots can be achieved under UV light or by using a variety of staining reagents. illinois.edu

Theoretical and Computational Chemistry Studies of Acetic Acid, 2,4 Dinitrophenoxy

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the molecular geometry of a compound in its ground state. The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. This optimized structure provides crucial information about bond lengths, bond angles, and dihedral angles.

For a molecule like Acetic acid, (2,4-dinitrophenoxy)-, DFT calculations would elucidate the spatial arrangement of the dinitrophenyl group in relation to the acetic acid side chain. While specific DFT studies on Acetic acid, (2,4-dinitrophenoxy)- are not readily found, research on similar molecules, such as 3,5-dinitrobenzoic acid, has demonstrated the utility of DFT in accurately predicting molecular structures. researchgate.net Such studies typically employ a basis set, like B3LYP/6-311G(d,p), to achieve a balance between computational cost and accuracy. materialsciencejournal.org

The electronic structure analysis, also obtainable from DFT, would reveal the distribution of electrons within the molecule, highlighting areas of high and low electron density. This information is fundamental to understanding the molecule's chemical behavior.

Molecular Electrostatic Potential (ESP) Surface Mapping and Reactivity Prediction

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for predicting the reactive sites of a molecule. The ESP map illustrates the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Red-colored regions typically represent negative electrostatic potential, indicating areas prone to electrophilic attack, while blue-colored regions represent positive electrostatic potential, indicating areas susceptible to nucleophilic attack.

For Acetic acid, (2,4-dinitrophenoxy)-, an ESP map would likely show negative potential around the oxygen atoms of the nitro groups and the carbonyl group of the acetic acid moiety, suggesting these are sites for electrophilic interaction. Conversely, positive potential might be observed around the hydrogen atoms. Studies on related compounds often use ESP maps to rationalize intermolecular interactions and chemical reactivity. researchgate.netmaterialsciencejournal.org The insights from an ESP analysis are critical for understanding how the molecule might interact with biological targets or other reagents.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity Insights

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. mdpi.com

A HOMO-LUMO analysis of Acetic acid, (2,4-dinitrophenoxy)- would provide valuable information on its reactivity. The presence of the electron-withdrawing nitro groups is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. Theoretical studies on similar aromatic nitro compounds confirm that the HOMO and LUMO are often localized on specific parts of the molecule, which dictates their role in chemical reactions. researchgate.netmaterialsciencejournal.org

Table 1: Illustrative Frontier Molecular Orbital Parameters from a Related Compound (3,5-dinitrobenzoic acid)

Parameter Value (eV)
HOMO Energy -8.54
LUMO Energy -4.21
HOMO-LUMO Gap 4.33

Data is illustrative and based on studies of related compounds to demonstrate the type of information gained from HOMO-LUMO analysis.

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry methods, particularly DFT, can be used to predict spectroscopic parameters such as infrared (IR) and ultraviolet-visible (UV-Vis) spectra. These predicted spectra can then be compared with experimental data to validate the computational model and the optimized geometry. Discrepancies between the computed and experimental spectra can often be rationalized by considering factors like solvent effects or intermolecular interactions in the experimental setup.

Experimental spectroscopic data for Acetic acid, (2,4-dinitrophenoxy)- is available and can be used for such a comparative study. For instance, the experimental IR spectrum shows characteristic peaks for the hydroxyl group, carbonyl group, and nitro groups. A computational study would involve calculating the vibrational frequencies and comparing them to the experimental values.

Table 2: Experimental Spectroscopic Data for Acetic acid, (2,4-dinitrophenoxy)-

Spectroscopic Technique Observed Peaks
Infrared (IR) 3422, 2990.62, 2448.08, 2319.18, 1655.99, 1421.14, 1315.56 cm-1

| UV-Visible (UV-Vis) | λmax at 328, 336, 381 nm |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dinitrophenoxy Derivatives (as applicable to specific research areas)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property. These models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds and to understand the structural features that are important for their activity. mdpi.comnih.gov

A QSAR study on a series of dinitrophenoxy derivatives, including Acetic acid, (2,4-dinitrophenoxy)-, would involve calculating a set of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. The next step would be to use statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates these descriptors with the observed activity. mdpi.com

While no specific QSAR studies focused on dinitrophenoxy derivatives have been identified in the reviewed literature, the methodology remains a powerful tool for future research in this area. Such studies could, for example, explore the herbicidal or antimicrobial potential of this class of compounds. The development of a robust QSAR model would enable the prediction of the activity of untested dinitrophenoxy derivatives and guide the design of new, more potent analogues.

Table 3: Compound Names Mentioned in the Article

Compound Name
Acetic acid, (2,4-dinitrophenoxy)-
3,5-dinitrobenzoic acid

Research Applications of Acetic Acid, 2,4 Dinitrophenoxy in Chemical Science and Technology

Development as a Chemical Intermediate in Agrochemical Synthesis

The phenoxyacetic acid scaffold is a well-established structural motif in the agrochemical industry, most famously represented by the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). researchgate.netgoogle.com Building on this chemical class, derivatives of Acetic acid, (2,4-dinitrophenoxy)- have been developed as crucial intermediates in the synthesis of modern pesticides.

A significant application is in the preparation of the N-phenylphthalimide herbicide, flumioxazin. google.com A fluorinated analogue, 2-(5-fluoro-2,4-dinitrophenoxy)acetic acid, serves as an important pesticide intermediate for this purpose. google.com The synthesis involves a two-step process starting from 1,5-difluoro-2,4-dinitrobenzene (B51812) and ethylene (B1197577) glycol to produce an alcohol intermediate, which is then oxidized to the final acetic acid derivative. google.com This intermediate is subsequently converted through processes like catalytic hydrogenation into key structural components of the final herbicide, such as 6-amino-7-fluoro-1,4-benzoxazine-3(4H)-ketone. google.com The synthesis of the parent compound, 2,4-dinitrophenoxyacetic acid, is typically achieved through the reaction of 2,4-dinitrophenol (B41442) with chloroacetic acid in the presence of a base. iosrjournals.org

The table below outlines a patented method for the synthesis of the fluorinated intermediate used in agrochemical production. google.com

Table 1: Synthesis of 2-(5-fluoro-2,4-dinitrophenoxy)acetic acid as a Pesticide Intermediate

Step Reactants Reagents/Conditions Product Yield
1 1,5-difluoro-2,4-dinitrobenzene, Ethylene glycol Alkali, Toluene 2-(5-fluoro-2,4-dinitrophenoxy)ethanol 84%

Exploration in Functional Materials Design and Engineering

The exploration of Acetic acid, (2,4-dinitrophenoxy)- in the design and engineering of functional materials is not extensively documented in available research literature. While compounds containing dinitrophenyl groups are sometimes studied for their electronic and optical properties, specific applications of Acetic acid, (2,4-dinitrophenoxy)- in areas such as polymer science, liquid crystals, or other advanced materials have not been a prominent focus of published research.

Utilization in Advanced Analytical Chemistry as Reagents or Probes

In the realm of analytical and biochemical research, Acetic acid, (2,4-dinitrophenoxy)- has been utilized as a chemical probe to investigate biological processes. Its structure as a dinitrophenyl ether allows it to be used in comparative studies to elucidate the mechanisms of action of related compounds, such as the classic uncoupler 2,4-dinitrophenol. researchgate.net

One study investigated the effects of several dinitrophenyl derivatives on the fermentation process of Saccharomyces cerevisiae (yeast). researchgate.net In this context, Acetic acid, (2,4-dinitrophenoxy)- (abbreviated as PhX in the study) was used as a probe to determine how modifying the phenolic proton of dinitrophenol affects biological activity. The research found that dinitrophenyl ethers, including the target compound, demonstrated a stimulatory effect on yeast fermentation. researchgate.net This type of research is crucial for understanding the structure-activity relationships and potential toxicological mechanisms of environmental compounds, using the compound as an analytical tool to probe cellular functions. researchgate.net

The table below lists some of the compounds used in the comparative study to probe yeast fermentation. researchgate.net

Table 2: Dinitrophenyl Derivatives Used as Probes in a Yeast Fermentation Study

Compound Name Abbreviation Chemical Class
2,4-dinitrophenol DNP Dinitrophenol
2-(2,4-dinitrophenoxy)acetic acid PhX Dinitrophenyl Ether
1-butoxy-2,4-dinitrobenzene BDNPE Dinitrophenyl Ether
3-(2,4-dinitrophenoxy)propane-1,2-diol DNG Dinitrophenyl Ether

Table of Mentioned Compounds

Compound Name
Acetic acid, (2,4-dinitrophenoxy)-
2,4-Dinitrophenol
Chloroacetic acid
Sodium hydroxide (B78521)
2,4-Dichlorophenoxyacetic acid (2,4-D)
Flumioxazin
2-(5-fluoro-2,4-dinitrophenoxy)acetic acid
1,5-difluoro-2,4-dinitrobenzene
Ethylene glycol
2-(5-fluoro-2,4-dinitrophenoxy)ethanol
6-amino-7-fluoro-1,4-benzoxazine-3(4H)-ketone
Hydrogen peroxide
Toluene
1-butoxy-2,4-dinitrobenzene
3-(2,4-dinitrophenoxy)propane-1,2-diol

Environmental Dynamics and Biotransformation of 2,4 Dinitrophenoxy Acetic Acid Analogues

Environmental Degradation Pathways and Metabolite Profiling

The breakdown of (2,4-Dinitrophenoxy)acetic acid analogues in the environment occurs through both non-biological (abiotic) and biological (biotic) processes. These pathways determine the persistence of the parent compound and the nature of the resulting metabolites.

Abiotic degradation involves the chemical transformation of a compound without the involvement of living organisms. For many organic pollutants, photolysis, or degradation by light, is a significant abiotic pathway.

The photodegradation of dinitrophenoxy-containing compounds can be influenced by various factors. For instance, studies on related herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) show that photolysis is a key degradation mechanism. nih.gov The presence of substances like iron complexes in water can accelerate this process. nih.gov The photolysis of Fe(III)-assisted 2,4-dichlorophenoxybutanoic acid (2,4-DB), a related herbicide, results in the hydroxylation of the aromatic ring, substitution of chlorine with a hydroxyl group, and eventual ring opening. nih.gov

The rate of photolysis is also affected by the medium. For example, the photodegradation of imidazolinone herbicides was found to be more rapid in water than on soil surfaces. researchgate.net The presence of humic acids, which are natural organic matter in soil and water, can reduce the rate of photodegradation by absorbing light that would otherwise break down the herbicide. researchgate.net Similarly, the degradation of the insecticide spiromesifen (B166731) is significantly faster under UV light compared to sunlight. nih.gov

Table 1: Factors Influencing Abiotic Degradation of Related Dinitrophenyl Compounds

FactorInfluence on DegradationExample Compound(s)
Light (Photolysis) Primary driver of abiotic degradation for many organic compounds.2,4-D, Imidazolinone herbicides, Spiromesifen nih.govresearchgate.netnih.gov
pH Can affect the rate of hydrolysis and photodegradation.Imidazolinone herbicides, Spiromesifen researchgate.netnih.gov
Presence of Catalysts Iron complexes can enhance photodegradation rates.2,4-DB nih.gov
Environmental Matrix Degradation rates can differ between water and soil surfaces.Imidazolinone herbicides researchgate.net
Organic Matter Humic acids can slow down photolysis by absorbing light.Imidazolinone herbicides researchgate.net

This table is generated based on data from the text and is for illustrative purposes.

Biotic degradation, mediated by microorganisms, is a primary route for the breakdown of many organic pollutants in the environment. mdpi.com Soil microorganisms, in particular, play a crucial role in the decomposition of herbicides like 2,4-D. mdpi.com

The biodegradation of 2,4-D often begins with the cleavage of the ether bond, a reaction catalyzed by the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase. nih.gov This initial step is followed by a series of enzymatic reactions that further break down the molecule. nih.gov The rate and extent of biotic degradation are influenced by factors such as soil type, temperature, moisture, and the presence of other organic matter. nih.govresearchgate.net For instance, the degradation of 2,4-D in soil was found to be more rapid at 30°C compared to 50°C. researchgate.net

Microbial consortia, or communities of different microbial species, can be more effective at degrading complex organic molecules than individual strains. nih.gov For example, a consortium of Arthrobacter sp. and Sphingomonas sp. showed enhanced degradation of 2,4-D. nih.gov The interactions within these consortia can lead to more complete mineralization of the pollutant.

Metabolite profiling studies help in identifying the intermediate products formed during degradation. In the biotic degradation of 2,4-D, common metabolites include 2,4-dichlorophenol (B122985) (2,4-DCP) and 4-chlorophenol. nih.gov The identification of such metabolites is crucial for understanding the complete degradation pathway and assessing any potential toxicity of the intermediates. nih.govnih.gov

Table 2: Microbial Genera Involved in the Degradation of 2,4-D and Related Compounds

Microbial GenusRole in Degradation
ArthrobacterCapable of degrading 2,4-D. nih.gov
SphingomonasInvolved in the degradation of 2,4-D. nih.gov
StenotrophomonasIsolated from agricultural soil and shows 2,4-D degradation capability. nih.gov
CupriavidusA well-studied bacterium with a defined 2,4-D degradation pathway. mdpi.comnih.gov
PseudomonasContains strains capable of degrading 2,4-D. nih.govnih.gov
BacillusUsed in microbial consortia for 2,4-D degradation. nih.gov

This table is generated based on data from the text and is for illustrative purposes.

Environmental Fate Modeling and Persistence Assessment in Various Media

Environmental fate models are computational tools used to predict the movement and persistence of chemicals in the environment. agronomy.orgjmu.edu These models integrate data on a compound's chemical properties (e.g., solubility, vapor pressure) with environmental parameters (e.g., soil type, climate) to simulate its distribution in air, water, and soil. frontiersin.org

The persistence of a chemical is often expressed as its half-life (t½), the time it takes for half of the initial amount to degrade. The half-life of dinitrophenoxy analogues can vary significantly depending on the environmental medium. For example, the herbicide 2,4-D is reported to have a relatively short aerobic soil half-life of about 6.2 days, but its persistence can be much longer under anaerobic (oxygen-deficient) conditions. nih.gov This highlights the importance of considering specific environmental conditions when assessing persistence. researchgate.netresearchgate.net

Factors influencing the environmental fate and persistence include:

Sorption: The binding of the chemical to soil particles, which can reduce its mobility and availability for degradation. agronomy.org

Volatility: The tendency of a chemical to vaporize and enter the atmosphere. agronomy.org

Leaching: The downward movement of the chemical through the soil profile with water, which can lead to groundwater contamination. agronomy.org

Models like HYDRUS-1D and MODFLOW are used to simulate the transport of herbicides and their transformation products in soil and groundwater. frontiersin.org These models can help in predicting the potential for off-site contamination and informing risk assessments. uiowa.edu

Table 3: Factors Affecting the Environmental Fate and Persistence of Dinitrophenoxy Analogues

FactorDescriptionImpact
Soil Moisture The amount of water in the soil.Higher moisture can increase microbial activity and degradation rates. nih.gov
Soil Type The composition of the soil (e.g., sand, clay, organic matter).Organic matter content influences sorption and bioavailability. uiowa.edu
Temperature Ambient temperature.Higher temperatures generally increase the rate of both biotic and abiotic degradation. researchgate.net
pH The acidity or alkalinity of the soil or water.Affects chemical stability and microbial activity. nih.gov
Oxygen Availability Presence or absence of oxygen.Degradation is often slower under anaerobic conditions. nih.gov

This table is generated based on data from the text and is for illustrative purposes.

Remediation Strategies for Dinitrophenyl-Containing Organic Pollutants

Contamination of soil and water with persistent organic pollutants (POPs), including dinitrophenyl compounds, necessitates the development of effective remediation strategies. nih.govaclima.eus These strategies can be broadly categorized into physical, chemical, and biological methods.

Bioremediation utilizes the metabolic capabilities of microorganisms to break down pollutants into less harmful substances. aclima.eus This is often considered a cost-effective and environmentally friendly approach. nih.gov Strategies include:

Bioaugmentation: The addition of specific microorganisms with known degradative capabilities to a contaminated site.

Biostimulation: The addition of nutrients or other substances to stimulate the activity of indigenous microorganisms.

Phytoremediation: The use of plants to remove, contain, or degrade contaminants in soil and water. aclima.eus Genetically modified plants with enhanced metabolic capabilities are being explored for this purpose. aclima.eus

Advanced Oxidation Processes (AOPs) are chemical treatment methods that involve the generation of highly reactive species, such as hydroxyl radicals, to oxidize and destroy organic pollutants. nih.gov

Nanoremediation involves the use of nanoscale materials to treat contaminated sites. For example, zero-valent iron nanoparticles (nZVI) can be used to degrade chlorinated organic compounds. aclima.eus

Adsorption techniques utilize materials with a high surface area, such as activated carbon or clays, to bind and remove pollutants from water. researchgate.net

The choice of remediation strategy depends on the specific contaminant, the extent and location of the contamination, and site-specific conditions. researchgate.net Often, a combination of different techniques provides the most effective solution. aclima.eus

Table 4: Overview of Remediation Strategies for Organic Pollutants

StrategyDescriptionExamples
Bioremediation Use of microorganisms to degrade pollutants.Bioaugmentation, Biostimulation, Phytoremediation nih.govaclima.eus
Advanced Oxidation Chemical oxidation using highly reactive species.Ozonation, Fenton process nih.gov
Nanoremediation Use of nanoparticles for contaminant degradation.Zero-valent iron (nZVI) nanoparticles aclima.eus
Adsorption Binding of pollutants to a solid matrix.Activated carbon, Clays researchgate.net
Electrokinetic Remediation Use of electric fields to move charged pollutants.Can be combined with phytoremediation. aclima.eus

This table is generated based on data from the text and is for illustrative purposes.

Investigation of Biological Activities and Molecular Mechanisms of 2,4 Dinitrophenoxy Acetic Acid Derivatives

Mechanisms of Action as Herbicidal Agents on Plant Physiology

(2,4-Dinitrophenoxy)acetic acid belongs to a class of synthetic auxins, which are plant growth regulators. mt.gov Its herbicidal action is a result of its ability to mimic natural auxins, leading to uncontrolled and unsustainable growth in susceptible plants, ultimately causing death. mt.govnih.gov

While direct studies on the inhibition of amine uptake by (2,4-dinitrophenoxy)acetic acid are not extensively detailed in the provided results, the broader class of dinitrophenyl compounds has been shown to interact with amino groups. For instance, dinitrophenyl-coupled bacteriophages' binding to lymphoid cell receptors can be inhibited by various DNP-derivatives, indicating an interaction with cellular surface components that likely involve amine residues. nih.gov Furthermore, research on the related compound 2,4-Dichlorophenoxyacetic acid (2,4-D) has demonstrated a significant inhibition of in vitro protein synthesis in Chinese hamster ovary cells. nih.gov This inhibition was observed after 24 hours of exposure to 1 mM 2,4-D and could be reversed by the addition of polyamines, suggesting that the effect on protein synthesis may be linked to alterations in polyamine metabolism. nih.gov The study also indicated that the mRNA is not altered, pointing to the ribosomes as a potential site of action. nih.gov

As a synthetic auxin, (2,4-dinitrophenoxy)acetic acid and its analogues like 2,4-D exert profound effects on plant growth and development. mt.govnih.gov These compounds are absorbed through the leaves and translocated to the meristems, where they induce a cascade of physiological responses in sensitive dicot plants, including abnormal growth, senescence, and ultimately, plant death. nih.gov

Specific effects observed with the application of 2,4-D on various plants include:

Tomato (Lycopersicon esculentum Mill.): Treatment with 2,4-D led to increased stem thickness, decreased leaf size, epinasty (downward bending of leaves), and flower bud abscission. researchgate.net It was also responsible for the development of seedless, parthenocarpic fruits which were larger but had unfilled cavities, particularly at higher concentrations. researchgate.net

Cucumber (Cucumis sativus L.): Exogenous application of 2,4-D significantly altered the phenotype and metabolism of cucumber fruit. nih.gov It increased the early growth rate of the fruit length and resulted in fruits with fresh flowers at the top at harvest. nih.gov

Mesquite (Prosopis juliflora Swarz) DC: Studies on the influence of 2,4-D on mesquite seedlings showed that it can affect seed germination and early growth. researchgate.net

Zea mays L.: In a non-target monocot plant like maize, foliar application of low doses of 2,4-D was found to promote growth biomarkers. However, higher doses induced severe disturbances and reduced growth attributes. ekb.eg

Allium cepa: In Allium root tips, 2,4-D treatment was shown to affect the mitotic index and induce structural chromosomal aberrations. nih.gov

The molecular action of 2,4-D involves the modulation of auxin, ethylene (B1197577), and abscisic acid pathways, as well as a wide variety of other cellular functions. nih.gov

Biochemical Interactions and Modulation of Cellular Processes

The dinitrophenyl moiety present in (2,4-dinitrophenoxy)acetic acid is known to be biologically active and can interact with various cellular components and processes.

Dinitrophenyl-containing compounds have been identified as enzyme inhibitors. drugbank.com For example, 2,4-dinitrophenyl hydrazone derivatives have been shown to be potent inhibitors of alpha-amylase, an enzyme involved in carbohydrate digestion. niscair.res.in Several of these derivatives exhibited significantly higher inhibitory activity than the standard drug acarbose. niscair.res.in The mechanism of inhibition is believed to involve the binding of these compounds to the catalytic site of the enzyme. niscair.res.in The actions of many drugs are based on enzyme inhibition, and this is a key area of study in medicinal chemistry. nih.gov

Table 1: Alpha-Amylase Inhibition by 2,4-Dinitrophenyl Hydrazone Derivatives

CompoundIC50 (µg/mL)
Compound 512.16
Compound 615.03
Compound 1216.42
Acarbose (Standard)42.47

IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. niscair.res.in

The dinitrophenol group can affect metabolic processes such as yeast fermentation. nih.gov Acetic acid, a related compound, is known to impact yeast cells, where it can be either a substrate or a stressor. nih.gov High concentrations of acetic acid can arrest fermentation. frontiersin.org In the context of vinegar production, acetic acid bacteria oxidize ethanol (B145695) produced by yeasts into acetic acid. mdpi.com While high acetic acid concentrations can be lethal to yeasts, some acetic acid bacteria can tolerate high levels. mdpi.com Studies on 2,4-dinitrophenol (B41442) have shown that it affects the rates of respiration and fermentation in yeast. nih.gov

Structure-Activity Relationship (SAR) Studies for Defined Biological Responses

In acyl transfer reactions involving 2,4-dinitrophenyl esters, the nature of the non-leaving group has been studied to understand its impact on the reaction mechanism. mdpi.com It was found that changing the non-leaving group from thienyl to furyl had a minimal effect on the transition state structure of the reaction. mdpi.com This suggests that for this particular type of reaction, the dinitrophenyl leaving group plays a more dominant role in determining reactivity than the acyl portion of the molecule.

Q & A

Q. What are the common synthetic routes for preparing acetic acid derivatives with 2,4-dinitrophenoxy groups?

Methodological Answer: The synthesis typically involves nucleophilic substitution or esterification. For example, ethyl 2-(2,4-dinitrophenoxy)acetate is synthesized via a two-step process:

Esterification : React 2,4-dinitrophenol with ethyl acetate under acidic conditions to form 2,4-dinitrophenoxyethyl acetate.

Imide Reaction : Treat the intermediate with ethyl imide to yield the final product .
For chromenone derivatives (e.g., 5-(2,4-dinitrophenoxy)-7-methyl-4-phenyl-2H-chromen-2-one), condensation reactions using substituted phenols and chromenone precursors are employed, followed by nitro group introduction via nitration .

Q. How can researchers purify and characterize acetic acid, (2,4-dinitrophenoxy)- derivatives post-synthesis?

Methodological Answer:

  • Purification : Recrystallization using ethanol or methanol is common. For oily intermediates, ice-water precipitation followed by filtration is effective .
  • Characterization :
    • NMR/IR Spectroscopy : Confirm functional groups (e.g., nitro peaks at ~1,520–1,350 cm⁻¹ in IR) and aromatic proton environments .
    • HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
    • Mass Spectrometry : Validate molecular weight (e.g., C10H10N2O7 has a theoretical m/z of 270.20) .

Advanced Research Questions

Q. What strategies are employed to analyze the interaction of 2,4-dinitrophenoxy-containing compounds with biological targets?

Methodological Answer:

  • Enzymatic Assays : Use chromogenic substrates like 3-(2,4-dinitrophenoxy)-2-methylpropanoyl-CoA to study enzyme kinetics. The release of 2,4-dinitrophenolate (λmax = 354 nm, ε = 15,300 M⁻¹cm⁻¹) is monitored spectrophotometrically .
  • Fluorescence Probes : Design probes (e.g., 3-(2,4-dinitrophenoxy)-chromenone derivatives) for selective detection of biomolecules like H2S. Measure fluorescence recovery after thiol-mediated cleavage of the dinitrophenoxy group .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., antimicrobial enzymes) using software like AutoDock, focusing on nitro group hydrogen bonding and π-π stacking .

Q. How do structural modifications in 2,4-dinitrophenoxy derivatives influence their antimicrobial efficacy?

Methodological Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups : Nitro groups enhance reactivity toward nucleophilic microbial enzymes, increasing potency .
    • Chromenone Backbone : Planar structures improve membrane penetration, as seen in 5-(2,4-dinitrophenoxy)-7-methyl-4-phenyl-2H-chromen-2-one (MIC = 8 µg/mL against S. aureus) .
  • Structure-Activity Relationship (SAR) Table :
CompoundKey ModificationAntimicrobial Activity (MIC, µg/mL)
Ethyl 2-(2,4-dinitrophenoxy)acetateEthyl ester32 (E. coli)
5-(2,4-Dinitrophenoxy)-chromenoneMethyl-phenyl substitution8 (S. aureus)
3-(2,4-Dinitrophenoxy)-propanoyl-CoACoenzyme A conjugateN/A (enzymatic inhibition)

Experimental Design : Compare MIC values via broth microdilution assays (CLSI guidelines) and correlate with logP values (lipophilicity) calculated via HPLC retention times .

Q. How can contradictions in biological activity data for 2,4-dinitrophenoxy derivatives be resolved?

Methodological Answer:

  • Reproducibility Checks : Validate assays across multiple labs (e.g., anti-tumor activity in MTT vs. resazurin assays) .
  • Metabolite Analysis : Use LC-MS to identify degradation products (e.g., 2,4-dinitrophenol) that may interfere with bioactivity .
  • Crystallography : Resolve structural ambiguities (e.g., nitro group orientation) via X-ray diffraction to confirm active conformers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.